

pharmacokinetics of droperidol elimination half-life

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Compound Focus: Droperidol

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Pharmacokinetic Parameters of Droperidol

The table below summarizes the key pharmacokinetic parameters for **droperidol** from human studies:

Parameter	Value (IV Administration)	Value (IM Administration)	Notes and References
Terminal Elimination Half-life ($t_{1/2\beta}$)	103.8 \pm 20.2 min (\approx 1.7 hrs) [1]; 2.3 hrs [2]; 2 hrs [3]	3.0 hrs (median, beta half-life) [4] [5]	IM administration shows a longer terminal half-life. Half-life can vary between individuals.
Distribution Half-life ($t_{1/2\alpha}$)	14.3 \pm 6.5 min [1]	0.32 hrs (median, alpha half-life) [4] [5]	Represents the rapid initial distribution from blood into tissues.
Volume of Distribution (Vd)	2.04 \pm 0.50 L/kg [1]; 1.5 L/kg [6]	Information missing	Large volume indicates extensive distribution into body tissues.
Clearance (CL)	14.1 \pm 4.4 mL \cdot min $^{-1}\cdot$ kg $^{-1}$ [1]	41.9 L/h [4] [5]	Primarily hepatic clearance.

Parameter	Value (IV Administration)	Value (IM Administration)	Notes and References
Protein Binding	85-90% [6]	Information missing	Highly protein-bound.
Primary Metabolic Pathway	Hepatic, via CYP3A4 [6] [3]	Hepatic, via CYP3A4 [6] [3]	Subject to metabolic drug interactions.

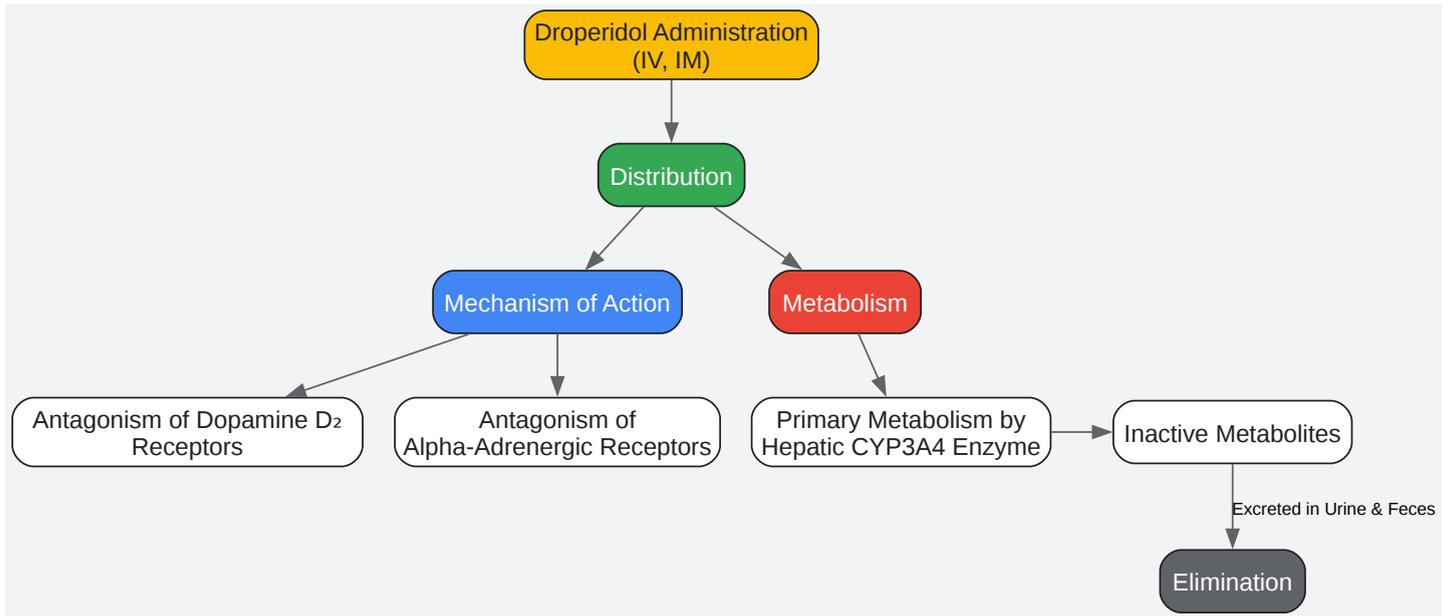
Key Experimental Protocols

The pharmacokinetic data for **droperidol** are derived from clinical studies using rigorous methodologies.

- **Study on Anesthetized Patients (IV) [1]:**
 - **Design:** Ten anesthetized patients received an intravenous bolus dose of 150 µg/kg.
 - **Sample Analysis:** Plasma concentrations were measured using a specific radioimmunoassay.
 - **Modeling:** The data were analyzed according to a **three-compartment open model**, calculating half-lives for rapid distribution, slow distribution, and elimination phases.
- **Population Study in Agitated Patients (IM) [4] [5]:**
 - **Design:** A population pharmacokinetic analysis of 41 acutely agitated patients receiving 5 mg or 10 mg of intramuscular **droperidol**.
 - **Sample Analysis:** Serum **droperidol** was measured using **high-performance liquid chromatography (HPLC)** with ultraviolet detection, with a lower limit of quantification of 5 µg/L.
 - **Modeling:** Pharmacokinetic modeling was performed using **nonlinear mixed-effects modeling (NONMEM v7.2)**. A **two-compartment model with first-order absorption and elimination** best fitted the data.

Mechanism of Action and Metabolic Pathway

Droperidol's effects and elimination are dictated by its mechanism of action and metabolism, which can be visualized in the following pathway.



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This diagram summarizes the journey of **droperidol** in the body, from administration and distribution to its mechanism, metabolism, and final elimination.

Key Considerations for Researchers

- **Discrepancy Between Half-life and Effect Duration:** The short elimination half-life does not fully correlate with **droperidol**'s prolonged clinical effects, which can last up to 6 hours after IM administration [4] [5]. This is likely due to the drug's slow dissociation from central dopamine receptors.
- **Impact of Administration Route:** Intramuscular **droperidol** is **rapidly absorbed**, with an absorption half-life of about 5 minutes [4] [5]. This makes it a practical option for managing acute agitation.
- **Safety and Regulatory Note:** **Droperidol** carries a **FDA black box warning** for dose-related QT interval prolongation, which has significantly impacted its clinical use [7] [2] [8]. Research protocols must account for this and include appropriate cardiac monitoring.

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References

1. The pharmacokinetics of droperidol in anesthetized patients [pubmed.ncbi.nlm.nih.gov]
2. Droperidol [en.wikipedia.org]
3. Droperidol [mobile.fpnotebook.com]
4. Population pharmacokinetics of intramuscular droperidol in ... [pubmed.ncbi.nlm.nih.gov]
5. Population pharmacokinetics of intramuscular droperidol in ... [pmc.ncbi.nlm.nih.gov]
6. Droperidol [derangedphysiology.com]
7. Droperidol - an overview [sciencedirect.com]
8. Droperidol - an overview [sciencedirect.com]

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